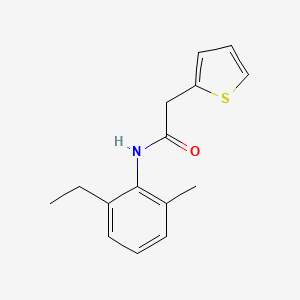

![molecular formula C13H13NO2S3 B5578480 3-(2-methyl[1]benzothieno[3,2-d][1,3]thiazol-1-ium-1-yl)-1-propanesulfinate](/img/structure/B5578480.png)

3-(2-methyl[1]benzothieno[3,2-d][1,3]thiazol-1-ium-1-yl)-1-propanesulfinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzothiazole derivatives are an important class of heterocyclic compounds with significant applications in various fields of chemistry due to their unique chemical and physical properties. The compound of interest is closely related to this class, implying its potential relevance in similar applications.

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves strategic reactions that introduce the benzothiazole moiety into the desired compounds. For example, the synthesis of 3-amino-thiochromanes from 4-benzyl 2-thiazolines via an unprecedented intramolecular electrophilic aromatic substitution provides insights into the synthesis strategies for related compounds (Mercey et al., 2010).

Molecular Structure Analysis

The determination of molecular structure is crucial for understanding the properties and reactivity of chemical compounds. X-ray crystallography, NMR, and other spectroscopic techniques are commonly used. For instance, the crystal structure of methyl-3-(5-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-propanoate was determined to clarify its molecular structure, demonstrating the role of crystallography in elucidating compound geometries (Aydin et al., 2002).

Chemical Reactions and Properties

Benzothiazoles and their derivatives undergo various chemical reactions, contributing to their wide range of applications. For example, the Mannich-type addition reactions between lithium derivatives of benzo[d]thiazoles and N-tert-Butylsulfinyl-3,3,3-trifluoroacetaldimine offer a generalized synthesis method for biologically relevant compounds, showcasing the versatility of these molecules in synthesis (Mei et al., 2014).

Physical Properties Analysis

The physical properties of benzothiazole derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. The analysis of these properties is essential for the practical application of these compounds.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and electronic characteristics, are determined by the molecular framework of the benzothiazole derivatives. Quantum chemical modeling can provide insights into the electronic properties, molecular orbitals, and potential reactivity patterns of these compounds (Sheikhi & Shahab, 2017).

Applications De Recherche Scientifique

Chemistry and Structure

- The compound's chemistry and structure can be inferred from studies on similar benzothiophene derivatives. For instance, a study on [1]benzothieno[2,3-b][1]benzothiophene by Dayagi et al. (1970) investigated the reaction of 1,1-diphenylethylene with sulphur, yielding derivatives with established structures through chemical reactions and electronic and NMR spectra (Dayagi, Goldberg, & Shmueli, 1970).

Synthesis Applications

- A study by Karimi-Jaberi et al. (2012) on 1,3,5-Tris(hydrogensulfato) benzene as a catalyst for the synthesis of certain derivatives provides insights into the synthesis processes that could be applicable to the compound (Karimi-Jaberi, Pooladian, Moradi, & Ghasemi, 2012).

Alkylation Studies

- The alkylation process of similar compounds is detailed in a study by Dorofeev et al. (2017), focusing on the alkylation of 2,2′-(methylenedisulfanediyl)- and 2,2′-(ethane-1,2-diyldisulfanediyl)bis-(1,3-benzothiazoles) (Dorofeev, Shagun, Zhilitskaya, & Yarosh, 2017).

Oxidation Studies

- Crank and Makin (1984) investigated the oxidation of aromatic thiols by superoxide ion, leading to the formation of various compounds. This study might offer insights into the oxidative behavior of 3-(2-methyl[1]benzothieno[3,2-d][1,3]thiazol-1-ium-1-yl)-1-propanesulfinate (Crank & Makin, 1984).

Photocycloaddition

- Nishio et al. (1994) explored the photocycloaddition of benzothiazole-2-thiones to alkenes, which may provide useful information on the photochemical properties of the compound (Nishio, Mori, Iida, & Hosomi, 1994).

Heteroacenes Synthesis

- Gao et al. (2008) described the synthesis of ladder-type heteroacenes containing thiophene rings, which might be relevant for understanding the synthesis and characterization of similar compounds (Gao, Feng, Yang, Enkelmann, Baumgarten, & Müllen, 2008).

Mécanisme D'action

The mechanism of action would depend on the specific application of the compound. For example, some thiazole derivatives have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Safety and Hazards

Orientations Futures

Thiazoles and their derivatives continue to be an area of interest in various fields, including medicinal chemistry, due to their wide range of applications in the field of drug design and discovery . Future research may focus on the synthesis of new thiazole derivatives and their potential applications.

Propriétés

IUPAC Name |

3-(2-methyl-[1]benzothiolo[3,2-d][1,3]thiazol-1-ium-1-yl)propane-1-sulfinate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S3/c1-9-14(7-4-8-19(15)16)12-10-5-2-3-6-11(10)18-13(12)17-9/h2-3,5-6H,4,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLDKVTALFHYRMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C2=C(S1)SC3=CC=CC=C32)CCCS(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

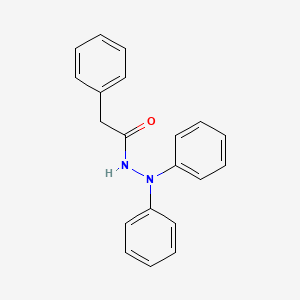

![(1S*,5R*)-6-benzyl-3-(3-furoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5578402.png)

![N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-(trifluoromethyl)aniline](/img/structure/B5578405.png)

![(1R*,2R*,3R*,4S*)-N-cyclopropyl-3-[(2-ethyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B5578420.png)

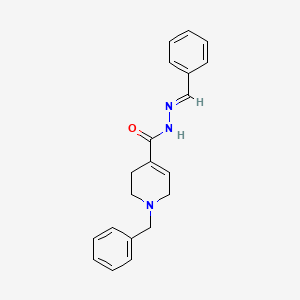

![methyl 4-{[(2-pyridinylamino)carbonothioyl]amino}benzoate](/img/structure/B5578431.png)

![8-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5578459.png)

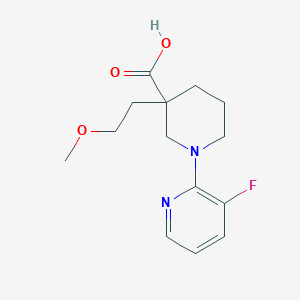

![2-(2-{3-[(3-fluorophenoxy)methyl]-1-piperidinyl}-2-oxoethyl)-1(2H)-phthalazinone](/img/structure/B5578460.png)

![2-[4-(1-benzothien-5-ylcarbonyl)-1-(2-furylmethyl)-2-piperazinyl]ethanol](/img/structure/B5578466.png)

![N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5578475.png)

![ethyl [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate](/img/structure/B5578504.png)